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Compound of Interest

Benzoic acid, 3-methylphenyl!
Compound Name:
ester

Cat. No.: B355533

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
Benzoic acid, 3-methylphenyl ester, also known as m-tolyl benzoate. The information
presented herein is intended to support research, development, and quality control activities
involving this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Benzoic acid,
3-methylphenyl ester.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift (8) ppm Multiplicity Assighment

Aromatic Protons (Benzoate
8.28-8.20 m _

Ring)

Aromatic Proton (Benzoate
7.65 dd _

Ring)

Aromatic Protons (Benzoate
7.54 dd _

Ring)
7.35 t Aromatic Proton (m-tolyl Ring)

) Aromatic Protons (m-tolyl

7.20-7.00 (estimated) m )

Ring)
2.35 (estimated) S Methyl Protons (-CHs)

Note: The data is based on a published spectrum. Estimated values are derived from typical
chemical shifts for similar structures.

Infrared (IR) Spectroscopy

While a specific, publicly available line-listed IR spectrum for Benzoic acid, 3-methylphenyl
ester is not readily accessible, its presence is noted in the Aldrich FT-IR Collection. Based on
the functional groups present in the molecule (ester, aromatic rings), the following characteristic
absorption bands are expected:

Wavenumber (cm—?) Intensity Assignment
~3100-3000 Medium Aromatic C-H Stretch
~3000-2850 Medium Methyl C-H Stretch
~1735-1715 Strong C=0 Ester Stretch
~1600, ~1480 Medium-Strong Aromatic C=C Bending
~1270-1150 Strong C-O Ester Stretch

Note: These are predicted values based on characteristic group frequencies.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b355533?utm_src=pdf-body
https://www.benchchem.com/product/b355533?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b355533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 13C NMR data for Benzoic acid, 3-methylphenyl ester is mentioned in patent
literature, though specific chemical shifts are not provided in the readily available search
results. The expected chemical shift regions are outlined below based on the molecular

structure.
Chemical Shift (8) ppm Assignment
~165 Ester Carbonyl (C=0)
~150-120 Aromatic Carbons
~21 Methyl Carbon (-CH3)

Note: These are estimated chemical shift ranges.

Mass Spectrometry (MS)

Specific mass spectrometry data with fragmentation patterns for Benzoic acid, 3-
methylphenyl ester is not detailed in the available search results. The molecule has a
molecular weight of 212.24 g/mol . Key expected fragments in an electron ionization (El) mass
spectrum would include:

m/z Fragment lon

212 [M]* (Molecular lon)

105 [CeHsCO]* (Benzoyl Cation)
107 [CH3CsH40]* (Cresoxy Cation)
77 [CeHs]* (Phenyl Cation)

Note: These are predicted major fragments based on the structure.

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may vary depending on the instrumentation used.

Synthesis of Benzoic Acid, 3-methylphenyl Ester (m-
tolyl benzoate)

A common method for the synthesis of esters is the Fischer esterification of a carboxylic acid
with an alcohol in the presence of an acid catalyst.

Materials:

Benzoic acid

e m-Cresol

o Concentrated sulfuric acid (catalyst)

¢ Anhydrous solvent (e.g., toluene)

e Sodium bicarbonate solution (for washing)

e Anhydrous magnesium sulfate (for drying)

Procedure:

¢ In a round-bottom flask, dissolve benzoic acid in a minimal amount of anhydrous toluene.

e Add an equimolar amount of m-cresol to the solution.

o Carefully add a catalytic amount of concentrated sulfuric acid.

o Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. The
reaction can be monitored by thin-layer chromatography.

 After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether)
and wash it with a saturated sodium bicarbonate solution to remove unreacted benzoic acid
and the acid catalyst.
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» Wash the organic layer with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure to obtain the crude ester.

» Purify the crude product by distillation or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

» Dissolve a small amount of the purified Benzoic acid, 3-methylphenyl ester in a deuterated
solvent (e.g., CDCIs).

o Transfer the solution to an NMR tube.

e Acquire *H and 3C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

e Process the spectra to determine chemical shifts (referenced to TMS at 0.00 ppm),
integration, and coupling constants.

Infrared (IR) Spectroscopy:

Obtain a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr).

Alternatively, if the sample is a solid, prepare a KBr pellet or a mull.

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the
range of 4000-400 cm~1.

Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS):

 Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC-MS).

« lonize the sample using a suitable method, such as electron ionization (El).
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e Analyze the resulting ions based on their mass-to-charge ratio (m/z).

« |dentify the molecular ion peak and analyze the fragmentation pattern to confirm the
structure.

Visualizations

The logical workflow for the spectroscopic analysis of a synthesized organic compound like
Benzoic acid, 3-methylphenyl ester can be visualized as a sequential process of purification
and characterization.
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Caption: Workflow for the synthesis and spectroscopic characterization of m-tolyl benzoate.

« To cite this document: BenchChem. [Spectroscopic Profile of Benzoic Acid, 3-Methylphenyl
Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b355533#spectroscopic-data-for-benzoic-acid-3-
methylphenyl-ester]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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